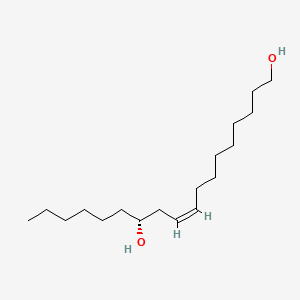

1,12-Dihydroxy-9-octadecene

Description

BenchChem offers high-quality 1,12-Dihydroxy-9-octadecene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,12-Dihydroxy-9-octadecene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

octadec-9-ene-1,12-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-2-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19/h10,13,18-20H,2-9,11-12,14-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBBOWMEYUBDGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCCO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601314600 | |

| Record name | 9-Octadecene-1,12-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1577-55-5 | |

| Record name | 9-Octadecene-1,12-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1577-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Octadecene-1,12-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ricinoleyl Alcohol (9-Octadecene-1,12-diol): Physicochemical Profile and Biopharmaceutical Applications

Executive Summary

Ricinoleyl alcohol (CAS 540-11-4), chemically defined as (9Z,12R)-octadec-9-ene-1,12-diol , is a fatty diol derived from the reduction of ricinoleic acid, the primary fatty acid in castor oil.[1] Unlike common fatty alcohols (e.g., oleyl alcohol) which possess a single terminal hydroxyl group, ricinoleyl alcohol is bifunctional, containing both a primary alcohol at C1 and a secondary alcohol at C12. This unique structure confers distinct physicochemical properties, including higher polarity and viscosity compared to its mono-alcohol analogs.

This guide provides a rigorous technical analysis of the melting and boiling point data of ricinoleyl alcohol, critical for its application in surfactant synthesis, biolubricants, and lipid-based drug delivery systems.

Part 1: Physicochemical Characterization

Core Physical Data

The thermal behavior of ricinoleyl alcohol is governed by the competition between hydrogen bonding (promoting crystallinity) and the cis-double bond at C9 (disrupting packing). Consequently, it does not exhibit a sharp melting point but rather a cloud point where phase separation or solidification begins.

Table 1: Physicochemical Properties of Ricinoleyl Alcohol

| Property | Value / Range | Conditions | Source |

| IUPAC Name | (9Z,12R)-octadec-9-ene-1,12-diol | - | PubChem [1] |

| CAS Number | 540-11-4 | - | ChemicalBook [2] |

| Molecular Weight | 284.48 g/mol | - | PubChem [1] |

| Physical State | Viscous Liquid | @ 20°C | ChemicalBook [2] |

| Cloud Point | 12.2 °C | - | ChemicalBook [2] |

| Boiling Point | 175 °C | @ 0.5 Torr | CAS Common Chem [3] |

| Boiling Range | 170 – 328 °C | Pressure dependent | ChemicalBook [2] |

| Density | ~0.94 - 0.96 g/cm³ | @ 20°C | Est. from Castor Oil |

| Solubility | Ethanol, Chloroform, Ether | Miscible | - |

| LogP (Predicted) | ~5.9 | - | PubChem [1] |

Thermal Analysis: Melting and Boiling Points

1. Melting Point vs. Cloud Point

Ricinoleyl alcohol is technically a liquid at standard ambient temperature (25°C). The reported cloud point of 12.2°C serves as the practical lower limit of its liquid phase utility.

-

Structural Causality: The cis-configuration at the C9 double bond creates a "kink" in the hydrocarbon chain, preventing the tight lattice packing required for a high melting point. However, the presence of two hydroxyl groups facilitates intermolecular hydrogen bonding, which keeps the viscosity high and the freezing transition (cloud point) higher than that of oleyl alcohol (MP ~0–5°C).

-

Implication: In formulation, ricinoleyl alcohol requires heating if stored below 15°C to ensure homogeneity.

2. Boiling Point and Vacuum Distillation

Due to its high molecular weight and diol functionality, ricinoleyl alcohol has a high theoretical boiling point (>300°C at atmospheric pressure).

-

Decomposition Risk: Attempting to boil this compound at 760 mmHg will lead to thermal degradation (dehydration) before the boiling point is reached.

-

Operational Standard: Distillation must be performed under high vacuum. The authoritative value is 175°C at 0.5 Torr [3].

Part 2: Synthesis and Purification Workflow

The purity of ricinoleyl alcohol directly impacts its thermal properties. Impurities such as unreduced methyl ricinoleate or saturated derivatives (1,12-octadecanediol) can shift the cloud point.

Synthesis Pathway

The industrial route typically involves the reduction of methyl ricinoleate rather than the free acid to avoid catalyst poisoning and improve yield.

Figure 1: Synthetic pathway from Castor Oil to Ricinoleyl Alcohol via Methyl Ricinoleate intermediate.[2][3]

Experimental Protocol: Purification via Vacuum Distillation

To obtain analytical grade ricinoleyl alcohol for MP/BP determination:

-

Setup: Short-path distillation apparatus with a vacuum pump capable of reaching <1 Torr.

-

Loading: Charge the crude reaction mixture into the still pot.

-

Degassing: Apply vacuum gradually to remove residual solvents (methanol/ethanol).

-

Fractionation:

-

Foreshots: Collect distillate <160°C (0.5 Torr) – typically unreacted esters.

-

Main Fraction: Collect distillate at 170–180°C (0.5 Torr) .

-

-

Validation: Verify structure via FTIR (broad OH stretch at 3300 cm⁻¹) and GC-MS.

Part 3: Applications in Drug Development

Ricinoleyl alcohol's amphiphilic nature (long hydrophobic chain + two hydrophilic sites) makes it a valuable excipient.

Permeation Enhancer

Similar to oleic acid and oleyl alcohol, ricinoleyl alcohol can disrupt the lipid bilayer of the stratum corneum. The C12 hydroxyl group adds a secondary polar head, potentially altering the packing parameter of lipid bilayers more severely than mono-alcohols, thereby enhancing transdermal drug delivery [4].

Lipid Nanoparticles (LNPs)

In the development of LNPs for mRNA delivery, the "helper lipid" role is often filled by cholesterol or DSPC. However, fatty alcohols like ricinoleyl alcohol are being investigated for their ability to modulate the fluidity of the LNP membrane, potentially aiding in endosomal escape due to their fusogenic properties.

Figure 2: Workflow for integrating Ricinoleyl Alcohol into lipid-based drug delivery systems.

Part 4: Experimental Protocols for Property Determination

Protocol A: Cloud Point Determination (Modified ASTM D2500)

Since ricinoleyl alcohol does not freeze sharply, the cloud point is the standard metric.

-

Apparatus: Test jar, thermometer (-38°C to +50°C range), cooling bath (ice/salt or glycol).

-

Sample Prep: Dry the alcohol over anhydrous sodium sulfate to remove moisture (water raises the cloud point).

-

Procedure:

-

Fill the test jar to the mark (~40 mL).

-

Cool the sample while stirring gently.

-

Inspect for a haze ring at the bottom every 1°C drop.

-

-

Endpoint: Record the temperature at which a distinct cloudiness appears (Target: ~12.2°C).

Protocol B: Boiling Point Verification

-

Apparatus: Thiele tube or digital melting point apparatus (for boiling point mode) is not suitable due to high temperature. Use Micro-distillation.

-

Procedure:

-

Place 5 mL sample in a micro-distillation flask.

-

Connect to a vacuum manifold with a calibrated manometer.

-

Stabilize pressure at 0.5 Torr.

-

Heat using a silicone oil bath.

-

-

Observation: Record the vapor temperature when steady reflux is established. Correct for pressure variations using the Clausius-Clapeyron relation if pressure deviates from 0.5 Torr.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25054339, Ricinoleyl alcohol. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Ricinoleyl alcohol (CAS RN 540-11-4).[1] American Chemical Society. Retrieved from [Link][4]

-

Vieira, C., et al. (2024). Indulging Curiosity: Preliminary Evidence of an Anxiolytic-like Effect of Castor Oil and Ricinoleic Acid. Nutrients. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of ricinoleyl alcohol from ricinoleic acid reduction

Application Note: High-Purity Synthesis of Ricinoleyl Alcohol via Chemoselective Reduction

Executive Summary

Ricinoleyl alcohol is a specialized fatty alcohol derived from castor oil. Unlike common saturated fatty alcohols (e.g., stearyl alcohol), it possesses a unique cis-alkene at C9 and a secondary hydroxyl group at C12 . This structural complexity imparts unique rheological and surfactant properties, making it a high-value excipient in transdermal drug delivery systems, lipid nanoparticles (LNPs), and bio-based polymers.

The Challenge: The primary synthetic hurdle is chemoselectivity . Standard reduction techniques must convert the terminal carboxylic acid to a primary alcohol without hydrogenating the C9 alkene or eliminating the C12 hydroxyl group.

The Solution: This guide details a robust laboratory-scale protocol using Lithium Aluminum Hydride (LiAlH₄) under controlled anhydrous conditions, utilizing a specific "Fieser Workup" to prevent the formation of intractable emulsions common in lipid chemistry.

Chemo-Structural Strategy

The synthesis relies on the nucleophilic strength of the aluminohydride anion (

Reaction Scheme:

Mechanistic Pathway (Visualization)

Figure 1: Step-wise reduction mechanism. Note that the initial step consumes hydride solely to deprotonate the carboxylic acid, necessitating excess reagent.

Experimental Protocol: LiAlH₄ Reduction

Safety Warning: LiAlH₄ is pyrophoric and reacts violently with water. All glassware must be oven-dried. Perform all steps under an inert atmosphere (Nitrogen or Argon).

Materials & Reagents

-

Substrate: Ricinoleic Acid (99% purity recommended).

-

Reagent: LiAlH₄ (Pellets or powder, 95%).

-

Solvent: Tetrahydrofuran (THF), anhydrous, inhibitor-free.

-

Quench: Distilled Water, 15% (w/v) NaOH solution.

Step-by-Step Methodology

1. Apparatus Setup

-

Equip a 3-neck Round Bottom Flask (RBF) with a reflux condenser, pressure-equalizing addition funnel, and nitrogen inlet.

-

Flush the system with nitrogen for 15 minutes.

-

Cooling: Prepare an ice-water bath.[1]

2. Reagent Preparation

-

Flask A (Reagent): Suspend LiAlH₄ (1.5 molar equivalents relative to acid) in anhydrous THF. Note: Use pellets to reduce dust hazard. Chill to 0°C.

-

Flask B (Substrate): Dissolve Ricinoleic Acid (1.0 equivalent) in anhydrous THF (concentration ~0.5 M).

3. Addition (The Exotherm Control)

-

Slowly transfer the Ricinoleic Acid solution into the addition funnel.

-

Dropwise Addition: Add the acid solution to the LiAlH₄ suspension at 0°C.

-

Observation: Vigorous evolution of Hydrogen gas (

) will occur immediately (Acid-Base reaction). -

Rate: Adjust rate to maintain gentle effervescence. Do not let the solvent boil uncontrolled.

4. Reaction Phase

-

Once addition is complete, remove the ice bath.

-

Allow the mixture to warm to Room Temperature (RT).

-

Reflux: Heat the mixture to a gentle reflux (66°C) for 2–4 hours.

-

Monitoring: Check completion via TLC (Silica, Hexane:EtOAc 7:3). Stain with PMA (Phosphomolybdic Acid). The starting material spot (

) should disappear.

5. The Fieser Workup (CRITICAL)

-

Context: Standard acid quenches create gelatinous Aluminum Hydroxide emulsions that trap lipid products. The Fieser method creates a granular, sand-like precipitate that is easily filtered.

-

Cool the reaction mixture back to 0°C.

-

For every 1.0 g of LiAlH₄ used, add sequentially:

-

1.0 mL Water (Add very slowly; violent gas evolution).

-

1.0 mL 15% NaOH (Aluminate salts form).

-

3.0 mL Water (Hydrolysis completes).

-

-

Result: A white, granular precipitate forms.

-

Warm to RT and stir for 15 minutes. Add anhydrous

directly to the stirring mixture to dry the solvent.

6. Isolation

-

Filter the mixture through a Celite pad or sintered glass funnel.

-

Wash the filter cake with warm THF (to ensure viscous alcohol is recovered).

-

Concentrate the filtrate under reduced pressure (Rotary Evaporator).

-

Purification: If necessary, purify via column chromatography (SiO₂, Hexane

Hexane:EtOAc gradient).

Analytical Validation

To confirm the identity of Ricinoleyl Alcohol, compare the spectral data against the starting material.

Table 1: Key Spectroscopic Indicators

| Feature | Ricinoleic Acid (Starting Material) | Ricinoleyl Alcohol (Product) | Interpretation |

| IR (Carbonyl) | Strong band @ 1710 cm⁻¹ | Absent | Complete reduction of C=O |

| IR (Hydroxyl) | Broad band @ 3400 cm⁻¹ | Broad band @ 3300-3400 cm⁻¹ | Retention of -OH groups |

| ¹H-NMR (C1) | Triplet @ 2.3 ppm (-CH ₂-COOH) | Triplet @ 3.65 ppm (-CH ₂-OH) | Diagnostic shift for primary alcohol |

| ¹H-NMR (Alkene) | Multiplet @ 5.3–5.6 ppm | Multiplet @ 5.3–5.6 ppm | Success: Alkene preserved |

| Appearance | Viscous pale yellow oil | Viscous clear/white oil |

Validation Workflow

Figure 2: Analytical decision tree for product verification.

Troubleshooting & Optimization

| Problem | Probable Cause | Corrective Action |

| Gelatinous Emulsion | Incorrect quench method. | Do not use dilute acid to quench. Use the Fieser method (Water/NaOH/Water) strictly. |

| Low Yield | Product trapped in Al-salts.[1] | Wash the filter cake thoroughly with warm THF or Diethyl Ether. Fatty alcohols stick to salts. |

| Alkene Reduction | Presence of transition metals. | Ensure LiAlH₄ is high purity. Avoid Pd/Pt contamination in glassware. |

| Incomplete Reaction | Moisture in solvent. | Use freshly distilled THF or dry over molecular sieves (3Å). |

Scalability Note (Industrial Route)

For multi-kilogram scales, LiAlH₄ is hazardous. The preferred industrial route involves:

-

Esterification: Ricinoleic Acid

Methyl Ricinoleate (MeOH/H₂SO₄). -

Catalytic Hydrogenation: High-pressure hydrogenation using Copper-Chromite catalysts (Adkins catalyst) which selectively reduces esters to alcohols while sparing alkenes better than Pd/C.

-

Sodium Reduction: The Bouveault-Blanc reduction (Sodium/Ethanol) is a classic non-catalytic alternative for preserving unsaturation.

References

-

Mechanism of Hydride Reductions

-

Fieser Workup Protocol

-

University of Rochester, Dept. of Chemistry. "Magic Formulas: Fieser Workup (LAH and DiBAL)." Link

-

-

NMR Data for Fatty Alcohols

-

AOCS Lipid Library. "Fatty Alcohols - NMR Spectra." Link

-

-

Ricinoleic Acid Properties

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 14030006, Ricinoleic acid." Link

-

-

General Ester Reduction Protocol

Sources

Lithium aluminum hydride reduction of castor oil methyl esters

Application Note: High-Fidelity Synthesis of Ricinoleyl Alcohol via LiAlH₄ Reduction

Abstract & Strategic Context

Ricinoleyl alcohol (12-hydroxy-9-octadecen-1-ol) is a high-value lipid intermediate used extensively in the synthesis of biodegradable polyesters, poly(anhydride-esters) for drug delivery (e.g., intratumoral paclitaxel carriers), and specialized surfactants.

While the reduction of fatty acid esters to alcohols using Lithium Aluminum Hydride (LiAlH₄ or LAH) is a standard organic transformation, Methyl Ricinoleate presents a unique stoichiometric challenge: the presence of a secondary hydroxyl group at the C12 position. This "active hydrogen" consumes hydride equivalents and generates hydrogen gas in situ, often leading to under-reduction if standard stoichiometric ratios are applied blindly.

This Application Note provides a validated, self-correcting protocol that accounts for this "Hydroxyl Tax," ensures the retention of the cis-9 alkene, and utilizes a specific workup designed to break the stubborn emulsions common to amphiphilic fatty alcohols.

Mechanistic Insight: The "Hydroxyl Tax"

To achieve high yields, one must understand that Methyl Ricinoleate acts as both an ester and an alcohol during reduction.

-

The "Tax" (Alkoxide Formation): Upon contact, the acidic proton on the C12-hydroxyl reacts immediately with LAH, releasing H₂ gas and forming a lithium alkoxide intermediate. This consumes 0.25 equivalents of LAH (1 hydride) per molecule of substrate.

-

The Reduction (Ester Attack): The remaining hydrides attack the C1 carbonyl. The ester requires 0.5 equivalents of LAH (2 hydrides) to fully reduce to the primary alcohol.

Implication: The theoretical minimum stoichiometry is 0.75 eq of LAH. Standard protocols using 0.5 eq (assuming a simple ester) will fail, resulting in a mixture of starting material and hemiacetals. We recommend 1.2 – 1.5 eq to ensure kinetic driving force.

Figure 1: Mechanistic pathway highlighting the consumption of hydride by the secondary hydroxyl group prior to ester reduction.

Critical Safety & Pre-requisites

-

Pyrophoric Hazard: LiAlH₄ is pyrophoric. All transfers must occur under an inert atmosphere (Nitrogen or Argon).

-

Solvent Quality: Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) must be anhydrous (water <50 ppm). Water in the solvent will violently consume LAH, altering the stoichiometry.

-

Exotherm Control: The initial deprotonation of the C12-OH is exothermic and evolves H₂ gas. Addition rates must be controlled to prevent pressure buildup.

Experimental Protocol

Scale: 10.0 g Methyl Ricinoleate (approx. 32 mmol) Reagents:

-

Methyl Ricinoleate (>98% purity)

-

LiAlH₄ (Powder or pellets, 95%): 1.82 g (48 mmol, 1.5 eq)

-

Anhydrous THF: 150 mL total

-

Rochelle’s Salt (Sodium Potassium Tartrate): Saturated aqueous solution.[1]

Step-by-Step Methodology

1. Reactor Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Flush the system with Nitrogen for 15 minutes.

2. Reagent Preparation:

-

Flask: Suspend LiAlH₄ (1.82 g) in 60 mL of anhydrous THF. Cool to 0°C in an ice bath.

-

Funnel: Dissolve Methyl Ricinoleate (10.0 g) in 40 mL of anhydrous THF. Load this into the addition funnel.

3. Controlled Addition (The "Degassing" Phase): Dropwise add the ester solution to the LAH suspension.

-

Observation: You will see bubbling (H₂ evolution) immediately due to the C12-OH deprotonation.

-

Rate: Maintain a rate where bubbling is vigorous but controlled. Do not let the temperature exceed 10°C during addition.

4. Reaction Phase: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (RT).

-

Optional: For aged reagents or large scales, heat to gentle reflux (66°C) for 1–2 hours to ensure completion.

-

TLC Check: Eluent 30% Ethyl Acetate in Hexane. Product (Ricinoleyl Alcohol) will be significantly more polar (lower R_f) than the starting ester.

5. The Quench (Emulsion Management): Crucial Step: Fatty alcohols form stable emulsions with aluminum salts. The standard "Fieser" workup often fails here, trapping product in a gelatinous solid. Use the Rochelle’s Salt method:

-

Cool reaction mixture back to 0°C.

-

Dilute with 50 mL Diethyl Ether.

-

Add Ethyl Acetate dropwise (approx. 5 mL) to consume excess LAH (no H₂ evolution means quench is done).

-

Add 50 mL of Saturated Rochelle’s Salt solution .

-

Stir vigorously at RT for 1–2 hours. The grey slurry will separate into two clear layers: a clear organic layer and a clear aqueous layer.

6. Isolation: Separate layers.[2][3] Extract the aqueous layer 2x with Et₂O. Combine organics, dry over MgSO₄, filter, and concentrate under reduced pressure.

Figure 2: Experimental workflow emphasizing the specific quenching technique required for fatty alcohols.

Data & Characterization

The conversion is validated by the disappearance of the ester carbonyl and the appearance of the primary alcohol signals.

Table 1: Key Spectral Markers

| Feature | Methyl Ricinoleate (Starting Material) | Ricinoleyl Alcohol (Product) | Validation Logic |

| FTIR: Carbonyl | Strong peak at ~1740 cm⁻¹ | Absent | Confirms reduction of ester. |

| FTIR: Hydroxyl | Broad peak ~3400 cm⁻¹ (Secondary only) | Broader/Stronger ~3300 cm⁻¹ | Indicates presence of 1° and 2° OH groups. |

| ¹H NMR: Ester -OCH₃ | Singlet at ~3.66 ppm | Absent | Confirms loss of methoxy group. |

| ¹H NMR: -CH₂-OH | Absent | Triplet/Multiplet at ~3.65 ppm | Diagnostic of new primary alcohol. |

| ¹H NMR: Alkene | Multiplet at 5.3 – 5.6 ppm | Multiplet at 5.3 – 5.6 ppm | Critical: Confirms double bond survival. |

Applications in Drug Development

-

Polyester Synthesis: Ricinoleyl alcohol is a monomer for poly(ricinoleic acid). The primary alcohol allows for more controlled polymerization kinetics compared to the secondary alcohol of the parent acid.

-

Paclitaxel Delivery: Copolymers of sebacic acid and ricinoleic acid (utilizing the alcohol functionality for ester linkages) form injectable semi-solids that degrade into non-toxic fatty acids, releasing chemotherapeutics locally at tumor sites [1].

-

Lipid Nanocarriers: The amphiphilic nature of ricinoleyl alcohol makes it an excellent stabilizer for Nanostructured Lipid Carriers (NLCs) used to improve the brain biodistribution of monoterpenes [2].

References

-

Shikanov, A., Domb, A. J. (2009). Efficacy of poly(sebacic acid-co-ricinoleic acid) biodegradable delivery system for intratumoral delivery of paclitaxel.[4] Journal of Biomedical Materials Research Part A. Link

-

Clementino, A., et al. (2023).[5][6] Enhancing Oral Bioavailability and Brain Biodistribution of Perillyl Alcohol Using Nanostructured Lipid Carriers.[5] Pharmaceutics.[2][7] Link

- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard LAH protocols and safety).

-

Cayman Chemical. Ricinoleic Acid Methyl Ester Product Information. Link

Sources

- 1. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]

- 2. ch.ic.ac.uk [ch.ic.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Efficacy of poly(sebacic acid-co-ricinoleic acid) biodegradable delivery system for intratumoral delivery of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. EXCIPIENT TECHNOLOGY - Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients [drug-dev.com]

Using 1,12-Dihydroxy-9-octadecene as a polyurethane polyol

Application Note: High-Performance Bio-Based Polyurethanes using 1,12-Dihydroxy-9-octadecene

Abstract

This application note details the methodological framework for incorporating 1,12-dihydroxy-9-octadecene (derived from the reduction of ricinoleic acid) into polyurethane matrices. Unlike standard castor oil (a triglyceride network former), this specific diol monomer allows for the synthesis of linear, soluble, and processable Thermoplastic Polyurethanes (TPUs).

The molecule features a unique asymmetric hydroxyl architecture : a reactive primary hydroxyl at C1 and a sterically hindered secondary hydroxyl at C12. Furthermore, the pendant C13–C18 alkyl tail provides internal plasticization and superior hydrolytic stability. This guide provides protocols for exploiting these structural features to engineer elastomers with tunable damping properties and moisture resistance.

Part 1: Molecular Architecture & Rationale

The Structural Advantage

The utility of 1,12-dihydroxy-9-octadecene lies in its deviation from standard symmetric diols (like 1,4-butanediol).

-

Asymmetric Reactivity: The primary OH (C1) reacts significantly faster with isocyanates than the secondary OH (C12). This allows for precise kinetic control during prepolymer synthesis, minimizing random distribution and favoring block-like structures.

-

The "Dangling Chain" Effect: The hexyl side chain (C13–C18) does not participate in the reaction. Instead, it acts as a "molecular spacer," disrupting hard-segment crystallization. This results in PUs with lower Young’s modulus but higher elongation and elastic recovery compared to linear aliphatic diols.

-

Hydrophobicity: The long alkyl backbone shields the urethane linkages from water attack, significantly improving hydrolytic stability in biomedical implants or marine coatings.

Reactivity Map (Graphviz Visualization)

Figure 1: Functional map of 1,12-dihydroxy-9-octadecene. The reactivity difference between C1 and C12 is the critical lever for process control.

Part 2: Synthesis Protocols

Materials Preparation

-

Monomer: 1,12-Dihydroxy-9-octadecene (Purity >98%).

-

Note: If synthesizing in-house via LiAlH4 reduction of methyl ricinoleate, ensure complete removal of aluminum salts, as Lewis acids can catalyze uncontrolled isocyanate side reactions.

-

-

Diisocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI) or Hexamethylene diisocyanate (HDI) for aliphatic stability.

-

Macrodiol (Optional): PTMG (Poly(tetramethylene ether) glycol) MW 1000, for soft segment extension.

-

Catalyst: Dibutyltin Dilaurate (DBTDL) – 0.05 wt% solution in toluene.

-

Solvent: Anhydrous DMF or DMAc (Moisture content <0.05%).

Protocol A: Monomer Drying (Critical Step)

Rationale: The secondary hydroxyl is slow to react. If water is present, the isocyanate will preferentially react with water (blowing reaction) before the C12 hydroxyl, destroying stoichiometry.

-

Dissolve 1,12-dihydroxy-9-octadecene in Toluene (20% w/v).

-

Perform azeotropic distillation at 110°C using a Dean-Stark trap until the distillate is clear.

-

Remove residual solvent under high vacuum (1 mbar) at 80°C for 4 hours.

-

Store under nitrogen atmosphere. Target water content: <200 ppm (Karl Fischer titration).

Protocol B: Two-Step Prepolymer Synthesis

Rationale: This method leverages the asymmetric reactivity. We first react the diisocyanate with the macrodiol (or the C1 of our monomer) to form an NCO-terminated prepolymer, then chain-extend with the C12 hydroxyl.

Step 1: Prepolymer Formation

-

Setup: 3-neck flask equipped with mechanical stirrer, nitrogen inlet, and dropping funnel.

-

Charge: Add MDI (2.05 molar equivalents relative to total diol) to the reactor. Melt at 60°C under N2.

-

Addition: Add the Macrodiol (PTMG) dropwise.

-

Temperature Control: Maintain reaction temperature at 60°C . At this temperature, para-isomer reactivity of MDI dominates, and side reactions (allophanates) are suppressed.

-

-

Reaction: Stir for 2 hours.

-

Validation: Titrate NCO content (ASTM D2572) to confirm theoretical %NCO (approx. 5-8% depending on MW).

Step 2: Chain Extension with 1,12-Dihydroxy-9-octadecene

-

Dissolution: Dissolve the dried 1,12-dihydroxy-9-octadecene in anhydrous DMAc (if solution polymerization) or add neat (if bulk melt polymerization).

-

Addition: Add the monomer to the prepolymer.

-

Stoichiometry: The OH groups from the monomer must equal the remaining NCO groups (Index 1.02).

-

-

Catalysis: Add DBTDL catalyst (0.01 wt%).

-

Note: The secondary hydroxyl at C12 is sterically hindered by the alkyl tail. Catalyst is required to drive this reaction to completion within a reasonable timeframe.

-

-

Curing: Increase temperature to 80°C . Stir until viscosity increases significantly (Solution) or until torque limit is reached (Melt).

-

Post-Cure: Pour into Teflon molds and cure in an oven at 100°C for 24 hours to ensure complete reaction of the hindered C12 hydroxyl.

Part 3: Experimental Workflow Visualization

Figure 2: Synthesis workflow from raw material precursor to final cured polyurethane elastomer.

Part 4: Characterization & Expected Properties

Quantitative Data Summary

The following table contrasts a standard TPU (based on 1,4-Butanediol) with a TPU based on 1,12-Dihydroxy-9-octadecene (DHO).

| Property | Standard TPU (1,4-BDO) | Bio-TPU (1,12-DHO) | Mechanism |

| Hard Segment Tg | ~110°C | ~85°C | Pendant hexyl chain disrupts packing efficiency. |

| Water Absorption (24h) | 1.2% | < 0.4% | Hydrophobic alkyl backbone of DHO. |

| Elongation at Break | 400% | 650% | Internal plasticization by pendant chains. |

| Tensile Strength | 45 MPa | 30-35 MPa | Reduced hydrogen bonding density due to steric bulk. |

| Solubility | DMF, DMSO only | THF, CHCl3, Toluene | Disrupted crystallinity allows milder solvents. |

Validation Checks

-

FTIR Spectroscopy:

-

Target: Disappearance of the NCO peak at 2270 cm⁻¹ .

-

Target: Appearance of Urethane C=O (Hydrogen bonded) at 1700-1730 cm⁻¹ .

-

Specific Marker: If the C12 hydroxyl fails to react, a broad OH stretch will remain at 3400 cm⁻¹ (distinct from the sharper NH stretch).

-

-

DSC (Differential Scanning Calorimetry):

-

Look for the suppression of the soft-segment crystallization exotherm. The 1,12-DHO monomer should effectively amorphousize the polymer matrix.

-

Part 5: Troubleshooting & Safety

-

Issue: Gelation/Crosslinking.

-

Cause: The double bond at C9 is susceptible to oxidative crosslinking at high temperatures (>150°C) or in the presence of radical initiators.

-

Solution: Keep reaction temperatures below 120°C and always use an inert nitrogen atmosphere. Add an antioxidant (e.g., Irganox 1010) during synthesis.

-

-

Issue: Sticky/Tacky Product.

-

Cause: Incomplete reaction of the secondary C12 hydroxyl.

-

Solution: Increase catalyst concentration (DBTDL) or extend the post-cure time at 100°C. Ensure the NCO Index is at least 1.02.

-

-

Safety: Isocyanates are sensitizers. All steps involving MDI/HDI must be performed in a fume hood. 1,12-dihydroxy-9-octadecene is generally considered non-toxic (derived from castor oil) but should be handled with standard GLP.

References

-

Petrović, Z. S., & Wan, X. (2010). Structure and properties of polyurethanes prepared from triglyceride polyols. Journal of Applied Polymer Science . Link (Context: General chemistry of castor-oil derived PUs).

-

Lligadas, G., Ronda, J. C., Galià, M., & Cádiz, V. (2010). Plant Oils as Platform Chemicals for Polymer Synthesis. Biomacromolecules . Link (Context: Synthesis of diols from fatty acids).

-

Yeganeh, H., & Hojati-Talemi, P. (2007). Preparation and properties of novel biodegradable polyurethane networks based on castor oil and poly(ethylene glycol). Polymer Degradation and Stability . Link (Context: Reactivity of castor-oil derivatives).

-

ASTM D2572-19. Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers. ASTM International . Link (Context: Titration protocol).

-

Mutlu, H., & Meier, M. A. R. (2010). Castor oil as a renewable resource for the chemical industry. European Journal of Lipid Science and Technology . Link (Context: Chemical modification of ricinoleic acid).

Application Notes and Protocols for Ricinoleyl Alcohol in Bio-Based Lubricants

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of ricinoleyl alcohol as a key component in the formulation of advanced bio-based lubricants. This document outlines the synthesis, performance characteristics, and detailed evaluation protocols for ricinoleyl alcohol, offering a foundation for its application in developing sustainable and high-performance lubrication solutions.

Introduction: The Imperative for Bio-Based Lubricants and the Potential of Ricinoleyl Alcohol

The increasing global emphasis on environmental sustainability and the finite nature of petroleum resources have catalyzed significant research into renewable and biodegradable alternatives to conventional mineral oil-based lubricants. Bio-based lubricants, derived from vegetable oils and other natural sources, present a promising solution due to their inherent biodegradability, low toxicity, and excellent lubricity.[1] However, many vegetable oil-based lubricants suffer from limitations such as poor thermal and oxidative stability and inadequate cold-flow properties, which can restrict their application in demanding environments.

Ricinoleyl alcohol, derived from castor oil, emerges as a highly promising candidate for formulating advanced bio-based lubricants. Castor oil is primarily composed of triglycerides of ricinoleic acid, a unique 18-carbon monounsaturated fatty acid featuring a hydroxyl group on the twelfth carbon.[2] This hydroxyl functionality imparts polarity and allows for a variety of chemical modifications to enhance lubricant properties. The reduction of ricinoleic acid or its esters yields ricinoleyl alcohol, a long-chain fatty alcohol that retains the advantageous structural features of its precursor while offering distinct properties as a lubricant base stock or additive. Fatty alcohols, in general, are utilized as emulsifiers, surfactants, and lubricants in various industrial applications.[3][4]

This guide provides a detailed exploration of the synthesis of ricinoleyl alcohol, its hypothesized performance benefits in lubricant formulations, and standardized protocols for its comprehensive evaluation.

Synthesis of Ricinoleyl Alcohol

The primary route for the synthesis of ricinoleyl alcohol is through the reduction of ricinoleic acid or its methyl ester, which is readily obtained from castor oil.

From Castor Oil to Methyl Ricinoleate (Transesterification)

The initial step involves the transesterification of castor oil with methanol to produce methyl ricinoleate. This process is well-established and can be carried out using an alkaline catalyst.

Protocol for Transesterification of Castor Oil:

-

Materials:

-

Castor Oil (refined)

-

Methanol (anhydrous)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (catalyst)

-

Reaction vessel with a reflux condenser, magnetic stirrer, and temperature control.

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Ensure all glassware is dry.

-

Dissolve the catalyst (e.g., 1.5% w/w of oil) in methanol in a separate flask.

-

Heat the castor oil in the reaction vessel to the desired reaction temperature (e.g., 65°C).[2]

-

Once the oil reaches the target temperature, add the methanol-catalyst mixture to the reaction vessel. A typical methanol-to-oil molar ratio is 12:1.[2]

-

Maintain the reaction at a constant temperature with vigorous stirring for the optimal reaction time (e.g., 60 minutes).[2]

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and allow the layers to separate. The top layer consists of methyl ricinoleate (biodiesel), and the bottom layer is glycerol.

-

Separate the methyl ricinoleate layer and wash it with warm distilled water to remove any residual catalyst and glycerol.

-

Dry the methyl ricinoleate over anhydrous sodium sulfate.

-

Remove any remaining methanol and water using a rotary evaporator.

-

Reduction of Methyl Ricinoleate to Ricinoleyl Alcohol

The subsequent step is the reduction of the methyl ricinoleate to ricinoleyl alcohol. This can be achieved through catalytic hydrogenation.

Protocol for Reduction of Methyl Ricinoleate:

-

Materials:

-

Methyl Ricinoleate

-

High-pressure autoclave reactor

-

Reduction catalyst (e.g., copper chromite)

-

Hydrogen gas source

-

Solvent (e.g., ethanol, optional)

-

-

Procedure:

-

Charge the autoclave with methyl ricinoleate and the catalyst.

-

Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove air.

-

Pressurize the reactor with hydrogen gas to the desired pressure.

-

Heat the reactor to the target temperature while stirring.

-

Maintain the reaction under constant hydrogen pressure and temperature for the required duration.

-

After the reaction, cool the reactor and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Purify the ricinoleyl alcohol by distillation under reduced pressure.

-

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of ricinoleyl alcohol from castor oil.

Performance Evaluation of Ricinoleyl Alcohol in Lubricant Formulations

A comprehensive evaluation of ricinoleyl alcohol's performance as a lubricant base stock or additive is crucial. This involves a series of standardized tests to determine its physicochemical and tribological properties.

Key Performance Parameters and Standard Test Methods

The following table summarizes the critical performance parameters for bio-based lubricants and the corresponding ASTM International standard test methods.

| Property | ASTM Method | Significance in Lubricant Performance |

| Kinematic Viscosity | ASTM D445 | Measures the fluid's resistance to flow under gravity. It is a fundamental property for determining the lubricant film thickness.[5] |

| Viscosity Index (VI) | ASTM D2270 | An empirical, unitless number indicating the effect of temperature change on the kinematic viscosity of the oil. A higher VI indicates a smaller change in viscosity with temperature.[6][7][8][9][10] |

| Pour Point | ASTM D97 | The lowest temperature at which a lubricant will continue to flow. This is critical for low-temperature applications.[11][12][13][14][15] |

| Flash and Fire Point | ASTM D92 | The lowest temperature at which vapors of the lubricant will ignite (flash point) and sustain combustion (fire point). This is a measure of the lubricant's volatility and fire resistance.[16][17][18][19] |

| Wear Preventive Characteristics | ASTM D4172 (Four-Ball Method) | Evaluates the anti-wear properties of a lubricant under sliding contact. A smaller wear scar indicates better wear protection.[20][21][22][23] |

| Rust-Preventing Characteristics | ASTM D665 | Assesses the ability of the lubricant to prevent the rusting of ferrous parts in the presence of water.[3][24][25][26] |

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key performance evaluation tests.

-

Apparatus: Calibrated glass capillary viscometer, constant temperature bath, thermometer, stopwatch.

-

Procedure:

-

Select a clean, dry, calibrated viscometer of a size that will give a flow time of not less than 200 seconds.

-

Charge the viscometer with the test sample in the manner dictated by the design of the instrument.

-

Place the charged viscometer in the constant temperature bath set to the desired test temperature (e.g., 40°C or 100°C).

-

Allow the viscometer to remain in the bath for a sufficient time to reach the test temperature.

-

Use suction to draw the liquid into the working capillary and timing bulb.

-

Measure the time required for the leading edge of the meniscus to pass from the first timing mark to the second.

-

Repeat the measurement to ensure precision.

-

Calculate the kinematic viscosity by multiplying the flow time in seconds by the viscometer calibration constant.[5][27][28][29]

-

-

Procedure:

-

Determine the kinematic viscosity of the sample at 40°C and 100°C using ASTM D445.[6][7][8][9][10]

-

Use the measured kinematic viscosity at 100°C to find the values of L and H from the tables in the ASTM D2270 standard. L is the kinematic viscosity at 40°C of an oil of 0 VI having the same kinematic viscosity at 100°C as the test oil. H is the kinematic viscosity at 40°C of an oil of 100 VI having the same kinematic viscosity at 100°C as the test oil.

-

Calculate the Viscosity Index (VI) using the following formula (for VI ≤ 100): VI = [(L - U) / (L - H)] * 100 where U is the kinematic viscosity of the test oil at 40°C.

-

-

Apparatus: Four-Ball Wear Test Machine, steel balls, microscope for measuring wear scars.

-

Procedure:

-

Clean the steel balls and the test cup assembly.

-

Place three stationary steel balls in the test cup and clamp them in place.

-

Pour the lubricant sample into the cup to cover the stationary balls.

-

Place the fourth ball in the chuck of the motor-driven spindle.

-

Assemble the test cup onto the machine and apply the specified load (e.g., 15 or 40 kgf).

-

Start the motor and run the test for a specified time (e.g., 60 minutes) at a set speed (e.g., 1200 rpm) and temperature.[30]

-

At the end of the test, disassemble the apparatus and clean the three stationary balls.

-

Measure the average diameter of the wear scars on the three stationary balls using a microscope.[20][21][22][23]

-

Diagram of Performance Evaluation Workflow:

Caption: Standardized testing workflow for evaluating ricinoleyl alcohol.

Expected Performance and Applications

While extensive published data specifically on ricinoleyl alcohol as a lubricant is limited, its chemical structure allows for informed hypotheses regarding its performance characteristics.

-

Lubricity: The long C18 carbon chain and the presence of hydroxyl groups are expected to provide excellent lubricity through strong adsorption to metal surfaces, forming a protective lubricating film.

-

Viscosity and Viscosity Index: As a long-chain alcohol, ricinoleyl alcohol is likely to exhibit a favorable viscosity profile. Its VI may be superior to that of ricinoleic acid due to the removal of the carboxylic acid group, which can contribute to intermolecular interactions that vary significantly with temperature.

-

Oxidative and Thermal Stability: The presence of a double bond in the ricinoleyl alcohol molecule makes it susceptible to oxidation. However, compared to ricinoleic acid, the absence of the acidic proton may lead to slightly improved thermal stability. Further chemical modifications, such as hydrogenation of the double bond or the addition of antioxidants, can significantly enhance these properties.

-

Biodegradability: As a derivative of a natural fatty acid, ricinoleyl alcohol is expected to be readily biodegradable, making it an environmentally friendly lubricant component.

Potential Applications:

-

Base Stock: In its chemically modified form (e.g., hydrogenated or esterified), ricinoleyl alcohol could serve as a high-performance bio-based lubricant base stock for applications such as hydraulic fluids, gear oils, and metalworking fluids.

-

Additive: Ricinoleyl alcohol and its derivatives can be used as lubricity improvers, friction modifiers, and emulsifiers in both bio-based and conventional lubricant formulations.[31]

Data Summary

The following table presents a summary of the known and inferred properties of ricinoleyl alcohol and its precursor, ricinoleic acid.

| Property | Ricinoleic Acid | Ricinoleyl Alcohol (Inferred/Reported) |

| Molecular Formula | C₁₈H₃₄O₃ | C₁₈H₃₆O₂ |

| Appearance | Yellow viscous liquid | Colorless, nondrying liquid |

| Boiling Point | 245 °C | 170–328 °C |

| Pour Point | - | Low, due to the presence of unsaturation and hydroxyl group |

| Oxidative Stability | Moderate | Moderate (can be improved by hydrogenation) |

| Biodegradability | High | High |

| Primary Function | Lubricant precursor, additive | Lubricant base stock, additive |

Conclusion and Future Outlook

Ricinoleyl alcohol stands as a promising, bio-derived platform chemical for the development of next-generation sustainable lubricants. Its unique molecular structure, inherited from ricinoleic acid, provides a strong foundation for excellent lubricity and biodegradability. While challenges related to oxidative stability remain, these can be addressed through targeted chemical modifications. The protocols and application notes presented in this guide offer a robust framework for researchers and formulators to explore the full potential of ricinoleyl alcohol in creating high-performance, environmentally responsible lubricants for a wide array of industrial applications. Further research focusing on the tribological performance of ricinoleyl alcohol and its derivatives will be instrumental in accelerating its commercial adoption.

References

-

Mohammed A, et al. Ricinoleic Acid Methyl Ester (RAME): Synthesis, Characterization and Determination of Optimum Process Parameters. Anadolu University Journal of Science and Technology A– Applied Sciences and Engineering. 2016;18(1):262-272. Available from: [Link]

-

Roles of Process Parameters on the Ricinoleic Acid Production from Castor Oil by Aspergillus flavus BU22S. Mdpi.com. Available from: [Link]

-

Synthesis of (S)-ricinoleic acid and its methyl ester with the participation of ionic liquid. National Center for Biotechnology Information. Available from: [Link]

- Method for producing ricinoleic acid ester by selective enzymatic transesterification. Google Patents.

- Method for producing ricinoleic acid ester by selective enzymatic transesterification. Google Patents.

-

Preparation of Ricinoleic Acid from Castor Oil:A Review. ResearchGate. Available from: [Link]

-

Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity). ASTM International. Available from: [Link]

-

Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). ASTM International. Available from: [Link]

-

ASTM D665 for Rust-Preventing Characteristics of Mineral Oil. Ayalytical. Available from: [Link]

-

Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester. ASTM International. Available from: [Link]

-

Optimization of fatty alcohol biosynthesis pathway for selectively enhanced production of C12/14 and C16/18 fatty alcohols in engineered Escherichia coli. National Center for Biotechnology Information. Available from: [Link]

-

Flash and Fire Points by Cleveland Open Cup Tester1. Available from: [Link]

-

Fatty Alcohols 101: Uses, benefits, and why they matter in everyday products. Sinarmas Cepsa. Available from: [Link]

-

Fatty alcohols - of lubricants and industrial fluids. Lumar France. Available from: [Link]

-

ASTM D97 Test Method for Pour Point. Ayalytical. Available from: [Link]

-

Standard Practice for Calculating Viscosity Index From Kinematic Viscosity at 40 °C and 100 °C. ASTM International. Available from: [Link]

-

Wear Preventive Characteristics of Lubricating Fluid (Four- Ball Method)1. Available from: [Link]

-

ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid. Rtec Instruments. Available from: [Link]

-

Mixed lubrication of steel by C18 fatty acids revisited. Part I: Toward the formation of carboxylate. ResearchGate. Available from: [Link]

-

Pour Point of Petroleum Products1. Available from: [Link]

-

A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. MDPI. Available from: [Link]

-

Rust Preventing Characteristics Test. TestOil. Available from: [Link]

-

ASTM D92: Flash AND Fire Points, Cleveland Open Cup. Petrolube.com. Available from: [Link]

-

ASTM D97: Pour Point. Petrolube.com. Available from: [Link]

-

ASTM D4172-21. Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid. Available from: [Link]

-

(PDF) Improving ASTM D445, the Manual Viscosity Test, by Video Recording. Available from: [Link]

-

Flash and Fire Points by Cleveland Open Cup Tester1. Available from: [Link]

-

How to Calculate the Viscosity Index of a Lubricant. Available from: [Link]

-

MAK Value Documentations – Fatty alcohol ethoxylates, C16–18 and C18 unsaturated. Publisso. Available from: [Link]

-

Lin-Tech: Rust-preventing Characteristics. Linetronic Technologies. Available from: [Link]

- Process for producing unsaturated fatty alcohols from lauric oils. Google Patents.

-

ASTM D4172: Four Ball Wear of Oil w/Coefficient of Friction Graph @ 1 hr. Petrolube.com. Available from: [Link]

-

Pour Point of Petroleum Products - A Brief Guide. ARO Scientific Ltd. Available from: [Link]

-

C16-C18 ALCOHOLS. Ataman Kimya. Available from: [Link]

-

Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity)1. Available from: [Link]

-

Understanding Lubricant Physical Properties and Chemistry. Jet-Lube. Available from: [Link]

-

ASTM D665: Rust Preventative Procedure B w/Synthetic Sea Water, 4 or 24 hrs. Available from: [Link]

-

ASTM D2270 (Viscosity Index). SPL. Available from: [Link]

-

D445 Kinematic Viscosity PDF. Scribd. Available from: [Link]

-

ASTM D97 POUR POINT TESTING. YouTube. Available from: [Link]

-

ASTM-D92 - Standard Test Method For Flash and Fire Points by Cleveland Open Cup Tester. Available from: [Link]

-

D 2270. Oil-Club Polska. Available from: [Link]

-

Viscosity Index Calculator. ÖleZol. Available from: [Link]

-

Kinematic Viscosity of Transparent and Opaque Liquids (and the Calculation of Dynamic Viscosity)1. Available from: [Link]

Sources

- 1. A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application [mdpi.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. ASTM D665 - Standard Test Method for Rust-Preventing Characteristics of Inhibited Mineral Oil in the Presence of Water - Savant Labs [savantlab.com]

- 4. Lumar France - Ingredients and services for the formulation of lubricants and industrial fluids [lumarfrance.com]

- 5. store.astm.org [store.astm.org]

- 6. store.astm.org [store.astm.org]

- 7. precisionlubrication.com [precisionlubrication.com]

- 8. ASTM D2270 (Viscosity Index) – SPL [spllabs.com]

- 9. oilclub.pl [oilclub.pl]

- 10. Viscosity Index Calculator - ÖleZol [olezol.com]

- 11. ASTM D97 Test Method for Pour Point | Ayalytcial [ayalytical.com]

- 12. nazhco.com [nazhco.com]

- 13. petrolube.com [petrolube.com]

- 14. Pour Point of Petroleum Products - A Brief Guide [aroscientific.com]

- 15. youtube.com [youtube.com]

- 16. nazhco.com [nazhco.com]

- 17. petrolube.com [petrolube.com]

- 18. img.antpedia.com [img.antpedia.com]

- 19. scribd.com [scribd.com]

- 20. store.astm.org [store.astm.org]

- 21. img.antpedia.com [img.antpedia.com]

- 22. standards.iteh.ai [standards.iteh.ai]

- 23. petrolube.com [petrolube.com]

- 24. ASTM D665 for Rust-Preventing Characteristics of Mineral Oil [ayalytical.com]

- 25. Rust Preventing Characteristics Test - TestOilTestOil [testoil.com]

- 26. Lin-Tech: Rust-preventing Characteristics [lin-tech.ch]

- 27. img.antpedia.com [img.antpedia.com]

- 28. scribd.com [scribd.com]

- 29. nazhco.com [nazhco.com]

- 30. ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid - Rtec Instruments [rtec-instruments.com]

- 31. Optimization of fatty alcohol biosynthesis pathway for selectively enhanced production of C12/14 and C16/18 fatty alcohols in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Functionalization of 1,12-octadecen-diol for polyester synthesis

Application Note: Bio-Orthogonal Functionalization & Polyesterification of 9-Octadecene-1,12-Diol

Executive Summary

This guide details the processing of 1,12-octadecen-diol (chemically identified herein as (9Z)-octadec-9-ene-1,12-diol or Ricinoleyl Alcohol ) for the synthesis of biodegradable polyesters.[1] Unlike symmetric monomers (e.g., 1,12-dodecanediol), this castor oil-derived monomer presents unique challenges and opportunities due to its asymmetric hydroxyl reactivity (primary C1 vs. secondary C12) and the presence of a cis-alkene at C9 .[1]

The protocols below prioritize the retention of the C9 double bond during polymerization, enabling post-polymerization functionalization (PPF) for targeted drug delivery or cross-linking applications.

Monomer Insight & Critical Control Points

To successfully polymerize this molecule, researchers must account for three structural features:

-

Asymmetric Reactivity: The primary hydroxyl (C1) esterifies significantly faster than the sterically hindered secondary hydroxyl (C12). In standard melt polycondensation, this leads to oligomers terminated with secondary hydroxyls, limiting molecular weight (

).[1] -

Thermal Sensitivity of C9=C10: High-temperature processing (>200°C) without radical inhibitors can trigger thermal cross-linking (gelation) via the double bond, yielding an insoluble thermoset rather than a processable thermoplastic.[1]

-

Pendant Functional Handle: The C9 alkene is "bio-orthogonal" to the esterification process (under controlled conditions), serving as a site for epoxidation or thiol-ene "click" chemistry.[1]

Table 1: Physicochemical Profile of the Monomer

| Property | Specification | Implication for Synthesis |

| IUPAC Name | (9Z)-octadec-9-ene-1,12-diol | Precursor: Ricinoleic Acid (Castor Oil) |

| Molecular Weight | 284.48 g/mol | Stoichiometric calculations must be precise.[1] |

| Hydroxyl Value | ~394 mg KOH/g | Theoretical value; titrate before use to ensure purity.[1] |

| Functionality ( | 2.0 (Diol) + 1 (Alkene) | Acts as |

| Reactivity Ratio | Requires transesterification catalysts or enzymatic routes.[1] |

Experimental Protocols

Protocol A: Monomer Purification (Critical Precursor)

Context: Commercial ricinoleyl alcohol often contains mono-ols or saturated contaminants.[1] Purity >98% is required for high

-

Dissolution: Dissolve crude 9-octadecene-1,12-diol in Ethyl Acetate (1:5 w/v).

-

Washing: Wash with 5%

(aq) to remove trace acidic impurities, followed by brine. -

Drying: Dry organic phase over anhydrous

. Filter. -

Recrystallization: Cool filtrate to -20°C overnight. (Note: Due to the alkene, it may remain an oil; if so, perform Column Chromatography using Hexane:Ethyl Acetate 70:30).[1]

-

Validation: Verify purity via

-NMR. Look for the multiplet at

Protocol B: Chemo-Enzymatic Polyesterification

Rationale: Traditional melt condensation at 200°C risks crosslinking the double bond.[1] This protocol uses Lipase B from Candida antarctica (CALB) to catalyze polymerization at mild temperatures (80°C), preserving the alkene for later functionalization.

Materials:

-

Monomer: Purified 9-octadecene-1,12-diol (10 mmol).[1]

-

Comonomer: Diethyl Sebacate (10 mmol) (Activated diester preferred over diacid).[1]

-

Catalyst: Novozym 435 (immobilized CALB), 10 wt% relative to monomers.[1]

-

Solvent: Diphenyl ether (high boiling, inert) or Bulk (solvent-free).[1]

Step-by-Step:

-

Setup: In a dried 50 mL round-bottom flask, combine the diol and diethyl sebacate. Add Novozym 435.

-

Inerting: Purge with dry Nitrogen (

) for 15 minutes. -

Oligomerization (Stage 1): Heat to 80°C under

flow with mechanical stirring (200 rpm) for 4 hours. The ethanol byproduct will begin to distill off. -

Polymerization (Stage 2): Apply vacuum (gradually reducing to < 2 mbar ) to remove trace ethanol and drive the equilibrium toward the polymer. Maintain at 80-90°C for 24–48 hours.

-

Note: The secondary OH is slow to react. The vacuum is critical to shift the equilibrium.

-

-

Termination: Dissolve the viscous mixture in Chloroform (

). -

Filtration: Filter out the immobilized enzyme (catalyst can be recycled).[1]

-

Precipitation: Drop the filtrate into cold Methanol (

) to precipitate the polyester. -

Drying: Vacuum dry at 40°C.

Protocol C: Post-Polymerization Functionalization (Thiol-Ene Click)

Context: Attaching a functional moiety (e.g., a peptide or hydrophilic group) to the pendant C9 double bond.

Materials:

-

Polymer: Poly(1,12-octadec-9-ene sebacate) from Protocol B.[1]

-

Reagent: 3-Mercaptopropionic acid (Model thiol) or Thiol-terminated peptide.[1]

-

Initiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone).[1]

-

Source: UV Light (365 nm).[1]

Step-by-Step:

-

Solution: Dissolve 1g of polymer in 10 mL THF.

-

Stoichiometry: Add Thiol reagent (5-fold molar excess relative to alkene units) to ensure complete conversion or targeted degree of functionalization.[1]

-

Initiation: Add DMPA (1 wt%).

-

Irradiation: Irradiate with UV light (365 nm, intensity ~10 mW/cm²) for 30 minutes at room temperature.

-

Purification: Precipitate twice in cold Methanol to remove unreacted thiol and photoinitiator.

-

Validation: Check

-NMR. Disappearance of the alkene signal at

Process Visualization (Graphviz)[1]

The following diagram illustrates the synthesis logic, highlighting the critical decision branch between melt and enzymatic polymerization.

Caption: Workflow for converting Ricinoleic Acid derivatives into functional polyesters, emphasizing the enzymatic route to prevent gelation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Molecular Weight ( | Secondary OH (C12) failed to react fully.[1] | Increase reaction time under high vacuum (<1 mbar). Switch to activated diesters (e.g., divinyl adipate) to drive kinetics.[1] |

| Gelation / Insoluble Product | Thermal crosslinking of C9=C10 double bond. | Do not exceed 160°C. Add radical inhibitor (4-methoxyphenol, 500 ppm) if using melt polycondensation.[1] Use Protocol B (Enzymatic). |

| Discoloration (Yellowing) | Oxidation of the alkene or titanium catalyst residues. | Perform reaction under strict |

References

-

Biomacromolecules (ACS): Castor Oil-Based Biodegradable Polyesters.[1] (Review of ricinoleic acid derivatives and polymerization strategies).

-

Source: [1]

-

-

Ebata, H., et al. (2007): Lipase-Catalyzed Synthesis of Polyesters from Functionalized Castor Oil Derivatives.[1] (Specific protocols for enzymatic routes).

-

Source:

-

-

Vlcek, T., & Petrovic, Z. S. (2006)

-

Source: [1]

-

-

PubChem Compound Summary: 9-Octadecene-1,12-diol (Ricinoleyl Alcohol).[1]

-

Source: [1]

-

-

Cramail, H., et al. (2013): Bio-based Polyurethanes and Polyesters from Fatty Acid Derivatives.[1] (Discusses the reactivity of secondary hydroxyls in lipids).

-

Source: [1]

-

Sources

Application Note: Ricinoleyl Alcohol as a High-Performance Surfactant Intermediate

This Application Note is structured to guide researchers through the unique chemistry, synthesis, and application of Ricinoleyl Alcohol (9-octadecen-1,12-diol). Unlike standard fatty alcohols, this molecule possesses a "stealth" polarity within its hydrophobic tail, offering distinct interfacial properties.

Abstract

Ricinoleyl alcohol (9-octadecen-1,12-diol) is a bio-based diol derived from the reduction of ricinoleic acid (castor oil).[1] Unlike commodity fatty alcohols (e.g., Lauryl, Oleyl) which function as simple amphiphiles, Ricinoleyl alcohol features a bifunctional structure : a primary terminal hydroxyl group and a secondary mid-chain hydroxyl group adjacent to a cis-double bond. This "kinked-polar" tail architecture disrupts crystalline packing at interfaces, imparting superior wetting, low-temperature fluidity, and hydrolytic stability.[1] This guide details protocols for derivatizing this intermediate into non-ionic and anionic surfactants and characterizes their distinct physicochemical behaviors.

Introduction: The "Dual-Polarity" Advantage

Standard surfactants rely on a binary structure: a hydrophilic head and a hydrophobic tail.[1] Ricinoleyl alcohol introduces a third element: a mid-chain polarity point .[1]

-

Chemical Structure: 12-hydroxy-9-cis-octadecen-1-ol.[1]

-

Key Feature: The C12 hydroxyl group creates a "hydrophilic defect" in the hydrophobic tail.

-

Mechanism of Action: When the primary alcohol is derivatized (e.g., ethoxylated), the resulting surfactant does not form rigid, condensed monolayers. Instead, the C12-OH interacts with water or polar substrates, allowing the tail to "lay flat" or bridge interfaces. This results in:

-

Enhanced Wetting: Rapid reduction of dynamic surface tension.

-

Liquid Phase Stability: Prevents gel formation in concentrated formulations.[1]

-

Solvency: The tail itself can solubilize polar soils/actives that standard hydrocarbon tails cannot.

-

Comparative Properties

| Property | Oleyl Alcohol (C18:1) | Ricinoleyl Alcohol (C18:1, 12-OH) | Impact on Surfactant |

| Functionality | Mono-functional (1° OH) | Di-functional (1° & 2° OH) | Potential for branching or cross-linking.[1] |

| Hydrophobicity | High | Moderate (Tail is semi-polar) | Higher CMC; better solubility in polar oils.[1] |

| Melting Point | 0–5 °C | < -5 °C (Supercooled liquid) | Excellent cold-processability.[1] |

| Packing | Tight, semi-crystalline | Loose, disordered | Fast wetting, low foam stability. |

Synthesis Protocols

The following protocols describe the conversion of Ricinoleyl alcohol into two primary surfactant classes: Polyoxyethylene Ethers (Non-ionic) and Sulfates (Anionic) .

Protocol A: Selective Ethoxylation (Non-Ionic)

Objective: Synthesize Ricinoleyl Alcohol Ethoxylate (RA-5EO) targeting the primary hydroxyl group while minimizing side reactions at the secondary hydroxyl.[1]

Principle: Primary alcohols are significantly more nucleophilic than secondary alcohols.[1] By using a basic catalyst at controlled temperatures, we can selectively extend the polyoxyethylene (POE) chain from the C1 position.

Materials:

-

Ricinoleyl Alcohol (High purity, >95%)

-

Ethylene Oxide (EO) gas (Handle with extreme caution)[1]

-

Catalyst: Potassium Hydroxide (KOH) flake (0.1 - 0.3 wt%)[1]

-

Reactor: High-pressure stainless steel autoclave[1]

Step-by-Step Methodology:

-

Dehydration: Charge Ricinoleyl alcohol and KOH into the reactor. Heat to 110°C under vacuum (<10 mmHg) for 30 minutes to remove water (water acts as a chain initiator, causing PEG by-products).[1]

-

Initiation: Break vacuum with Nitrogen (N₂).[1] Pressurize to 2 bar N₂. Heat to 130°C .[1]

-

Expert Note: Do not exceed 140°C. Higher temperatures increase the reactivity of the secondary C12-OH, leading to broad polydispersity and potential cross-linking.

-

-

Ethoxylation: Feed EO gas slowly, maintaining reactor pressure between 3–5 bar. The reaction is exothermic; maintain cooling to keep temperature at 130°C ± 5°C.

-

Stoichiometry: Add 5 moles of EO per mole of alcohol for a standard emulsifier.

-

-

Digestion: After EO addition is complete, hold at temperature for 30–60 minutes until pressure drops and stabilizes (indicating consumption of EO).

-

Neutralization: Cool to 80°C. Neutralize catalyst with Acetic Acid or Lactic Acid to pH 6–7.

Outcome: A clear, viscous liquid.[2] The primary head group carries the EO chain. The tail retains the C12-OH, providing "secondary hydrophilicity."[1]

Protocol B: Sulfation (Anionic)

Objective: Synthesize Sodium Ricinoleyl Sulfate. Differentiation: Unlike "Turkey Red Oil" (sulfated castor oil), which contains ester linkages susceptible to hydrolysis, this ether-linked alcohol sulfate is stable in high pH (alkaline) environments.[1]

Reagents:

-

Chlorosulfonic Acid (ClSO₃H) - Preferred over SO₃ gas for lab scale to control exotherm.[1]

-

Sodium Hydroxide (NaOH)[1]

Methodology:

-

Cooling: Charge Ricinoleyl alcohol into a jacketed glass reactor. Cool to 0–5°C.[1]

-

Sulfation: Add Chlorosulfonic acid dropwise over 1 hour.

-

Ratio: 1.05 : 1.0 (Acid : Alcohol).[1]

-

Control: Maintain temperature < 10°C. The secondary OH is sterically hindered and less reactive at these temperatures, favoring primary sulfation.

-

-

Degassing: Agitate for 1 hour at 10°C. Apply slight vacuum to remove HCl gas evolved.

-

Neutralization: Pour the reaction mass slowly into a chilled solution of NaOH (excess) and ice. Maintain pH > 8 during addition to prevent acid hydrolysis of the sulfate bond.

-

Purification: Extract with ethanol/water if necessary to remove inorganic salts.

Characterization & Performance Logic

To validate the synthesis, the following parameters must be tested.

Diagram 1: Synthesis & Structure Logic

The following diagram illustrates the selective derivatization pathways.

Caption: Selective derivatization pathways for Ricinoleyl Alcohol targeting the primary hydroxyl group to create functional surfactants.

Performance Data Comparison

The table below highlights why a researcher would choose a Ricinoleyl derivative over a standard Oleyl derivative.

| Parameter | Oleyl Ethoxylate (10EO) | Ricinoleyl Ethoxylate (10EO) | Scientific Explanation |

| Cloud Point (1% aq) | ~65°C | ~75°C | The C12-OH adds overall hydrophilicity, raising the cloud point.[1] |

| Wetting Time (Canvas) | 25 sec | 8 sec | The "kinked" tail prevents formation of a rigid barrier at the air-water interface, speeding up wetting. |

| Foam Height (Ross-Miles) | 120 mm | 45 mm | Disordered packing at the interface destabilizes the foam lamellae (Low Foam).[1] |

| Emulsion Stability (Polar Oils) | Moderate | High | The polar tail interacts with polar oils (e.g., esters, silicones), reducing interfacial tension more effectively. |

Mechanism of Action: Interfacial Packing

Standard surfactants form "picket fence" structures at interfaces. Ricinoleyl surfactants form a "disordered mesh."[1]

-

Steric Hindrance: The C12-OH and C9 double bond create a bulky mid-section.[1]

-

Hydration: Water molecules can hydrogen bond with the C12-OH inside the micelle or at the oil-water interface.[1]

-

Result: This prevents the formation of liquid-crystalline phases (gels) that often plague high-concentration surfactant formulations.[1]

Diagram 2: Micellar Disruption

Caption: Comparative packing logic. Standard surfactants pack tightly (Red), while Ricinoleyl tails (Green OH) induce spacing, enhancing solubility and wetting.

References

-

O'Lenick, A. J. (2014).[1] Surfactants: Strategic Personal Care Ingredients. Allured Books. (Detailed discussion on hydroxy-functionalized fatty acids and alcohols).

-

Salager, J. L., et al. (2005).[1][6] "Surfactant-Oil-Water Systems: The Effects of Structure on Phase Behavior." Journal of Surfactants and Detergents. Link

-

Naughton, F. C. (1974).[1] "Castor Oil Derivatives in Surfactants."[1] Journal of the American Oil Chemists' Society, 51(3), 65-71.[1] Link

-

PubChem Database. (2023).[1] "Ricinoleyl Alcohol (9-octadecen-1,12-diol) Compound Summary." National Center for Biotechnology Information.[1] Link[1]

-

Cox, M. F. (1990).[1] "Ricinoleic Acid Based Surfactants."[1][2][7] Surfactant Science Series, Vol 34. Marcel Dekker.[1] (Foundational text on castor-based surfactant synthesis).

Sources

- 1. Ricinoleic acid - Wikipedia [en.wikipedia.org]

- 2. Ricinoleic Acid | C18H34O3 | CID 643684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Actions of ricinoleic acid and structurally related fatty acids on the gastrointestinal tract. II. Effects on water and electrolyte absorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. C12 Lauric Fatty Alcohol - NUOL [nuolgreenchemistry.com]

- 5. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note: Chemoselective Reduction of Ricinoleic Acid with Double Bond Retention

This Application Note is designed for researchers and process chemists focusing on the chemoselective transformation of functionalized fatty acids. It addresses the specific challenge of reducing the carboxyl group of Ricinoleic Acid to a primary alcohol (Ricinoleyl Alcohol) while strictly preserving the cis-12-hydroxy-9-ene unsaturation.

Abstract & Scientific Rationale

Ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid) presents a unique chemoselectivity challenge due to its trifunctional nature: a carboxylic acid, a cis-alkene, and a secondary hydroxyl group. The reduction of the carboxylic acid to a primary alcohol yields Ricinoleyl Alcohol , a high-value intermediate for biolubricants and polyurethanes.

The core difficulty lies in Chemoselectivity :

-

Target: Reduce

(Carboxyl) -

Retention Requirement: Preserve

(cis-alkene) and -

Avoidance: Prevent hydrogenation (saturation) of the alkene and hydrogenolysis (cleavage) of the C12-hydroxyl.

Standard catalytic hydrogenation (e.g., Pd/C, H2) often leads to saturation (forming 12-hydroxystearyl alcohol). Therefore, this protocol utilizes a Nucleophilic Hydride Transfer mechanism via Lithium Aluminum Hydride (LiAlH4) on the methyl ester derivative, which is kinetically favored to reduce the carbonyl without affecting the isolated non-conjugated alkene.

Reaction Pathway & Logic

The most robust route involves a two-step sequence:

-

Esterification: Conversion of Ricinoleic Acid to Methyl Ricinoleate (Protects the acid, improves solubility/reactivity).

-

Selective Reduction: Hydride reduction of the ester to the alcohol.

Mechanistic Pathway (DOT Diagram)

Experimental Protocol

Phase A: Pre-cursor Synthesis (Methyl Ricinoleate)

Note: While commercial Methyl Ricinoleate is available, synthesis from high-purity Castor Oil ensures freshness and removes free fatty acid impurities.

Reagents:

-

Castor Oil (High purity) or Ricinoleic Acid.[1]

-

Methanol (Anhydrous).[2]

-

Catalyst: Potassium Hydroxide (KOH) or H2SO4 (1%).

Procedure:

-

Dissolve Castor Oil in Methanol (6:1 molar ratio MeOH:Oil).

-

Add 1% w/w KOH. Reflux at 65°C for 1 hour.

-

Cool and separate the glycerol layer.

-

Wash the organic layer (Methyl Esters) with brine to neutral pH.

-

Dry over anhydrous

and vacuum distill if necessary to remove residual methanol.

Phase B: Selective Reduction (The Core Protocol)

Safety Warning: Lithium Aluminum Hydride (LiAlH4) is pyrophoric and reacts violently with water. All glassware must be oven-dried. Perform under inert atmosphere (Nitrogen/Argon).

Materials:

-

Substrate: Methyl Ricinoleate (from Phase A).

-

Reductant: LiAlH4 (1.0 M solution in THF or powder).

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether.

-

Quenching: Ethyl Acetate, Glauber’s Salt (

), or Fieser method reagents.

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round bottom flask with a reflux condenser, pressure-equalizing addition funnel, and nitrogen inlet. Flush the system with nitrogen.

-

Slurry Preparation: Charge the flask with LiAlH4 (0.75 molar equivalents relative to ester; note that 0.5 eq is stoichiometric, but 0.75 ensures completion). Suspend in anhydrous THF at 0°C (Ice bath).

-

Why: Low temperature prevents side reactions and controls the exotherm.

-

-

Addition: Dissolve Methyl Ricinoleate in THF (1:1 v/v). Add this solution dropwise to the LiAlH4 suspension over 30–60 minutes.

-

Observation: Gentle bubbling (

gas) will occur. Maintain temp < 10°C.

-

-

Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 80:20). The ester spot (

) should disappear; the alcohol spot ( -

Critical Check: Do not reflux unless conversion is stalled. Refluxing increases the risk of attacking the double bond or causing migration.

-

-

Quenching (Fieser Method): Cool back to 0°C. Carefully add:

-

mL Water (where

- mL 15% NaOH solution.

- mL Water.

-

Result: A granular white precipitate (Aluminum salts) forms, which is easy to filter.

-

mL Water (where

-

Isolation: Filter off the solids. Dry the filtrate over

. Evaporate solvent under reduced pressure.

Data Summary & Quality Control

Verification of "Double Bond Retention" is the critical quality attribute (CQA).

| Parameter | Methyl Ricinoleate (Start) | Ricinoleyl Alcohol (Target) | 12-HSA (Failure Mode) | Method |

| Functional Group | Ester ( | Primary Alcohol ( | Primary Alcohol | FTIR |

| Iodine Value (IV) | 85–88 | 84–87 (Unchanged) | < 5 | AOCS Cd 1-25 |

| 1H-NMR (Alkene) | Absent | NMR | ||

| Physical State | Liquid | Viscous Liquid | Waxy Solid (MP ~75°C) | Visual |

Troubleshooting & Optimization Logic

Workflow Diagram (Process Logic)

Critical Control Points (CCPs)

-

Temperature: Keeping the reaction

25°C is vital. While LiAlH4 generally does not reduce isolated alkenes, higher temperatures or prolonged reaction times can lead to hydroalumination of the double bond, especially if trace transition metals are present in the LiAlH4. -

Quenching pH: Avoid strong acidic workups. The allylic/homoallylic position relative to the hydroxyl group can facilitate dehydration (elimination of water) to form conjugated dienes, which would polymerize or oxidize.

Alternative "Green" Methodology (Catalytic)